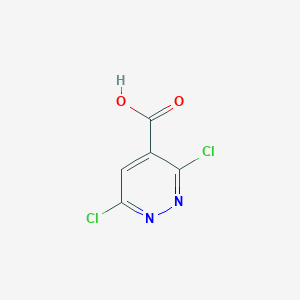

3,6-Dichloropyridazine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dichloropyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXPDWDMAYSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330952 | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51149-08-7 | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Dichloropyridazine-4-carboxylic Acid (CAS 51149-08-7) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

3,6-Dichloropyridazine-4-carboxylic acid, identified by the CAS number 51149-08-7, is a pivotal heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridazine core substituted with two chlorine atoms and a carboxylic acid group, endows it with a versatile reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex and biologically active molecules.[1][2][3] The pyridazine scaffold itself is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, with a focus on its practical utility in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its effective application in synthesis and analysis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51149-08-7 | [5][6][7] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [5][6][8] |

| Molecular Weight | 192.99 g/mol | [5][6][8] |

| Appearance | Off-white to brown powder/solid | [1] |

| Melting Point | 142 °C (decomposition) | [8][9] |

| Boiling Point | 424.8°C at 760 mmHg (Predicted) | [5] |

| Purity | ≥98% | [1][5] |

| Storage | Store in a dry, sealed place, under an inert atmosphere. For long-term storage, -20°C is recommended. | [10] |

Spectroscopic Data for Structural Elucidation:

| Spectrum | Key Features | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 8.28 (s, 1H, H-5), 9.72 (s, 1H, OH) | [8] |

| ¹³C NMR | Data not explicitly found in searches, but spectral information is available for purchase or upon request from various suppliers. | [10][11] |

| Infrared (IR) | Strong carbonyl (C=O) stretch at ~1700 cm⁻¹, characteristic O-H stretch of carboxylic acids. | [8] |

| Mass Spectrometry (MS) | Data not explicitly found in searches, but spectral information is available for purchase or upon request from various suppliers. | [10][11] |

Synthesis and Mechanistic Insights

The most commonly employed synthetic route to this compound involves the oxidation of its precursor, 3,6-dichloro-4-methylpyridazine.

Workflow for the Synthesis of this compound

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 51149-08-7 | this compound - Synblock [synblock.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 51149-08-7 [chemicalbook.com]

- 10. 51149-08-7|this compound|BLD Pharm [bldpharm.com]

- 11. This compound(51149-08-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 3,6-Dichloropyridazine-4-carboxylic acid: Synthesis, Reactivity, and Applications

Abstract

3,6-Dichloropyridazine-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique electronic and structural features, characterized by an electron-deficient pyridazine core and three distinct reactive centers, make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, a detailed, field-proven synthesis protocol, insights into its chemical reactivity, and a review of its applications in drug discovery and beyond. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Structural Properties

This compound (CAS No. 51149-08-7) is a solid, off-white crystalline powder at room temperature.[1] The molecular structure consists of a pyridazine ring substituted with two chlorine atoms at the C3 and C6 positions and a carboxylic acid group at the C4 position.[2] This substitution pattern is critical to its reactivity, which will be discussed in Section 3.

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][3][4] |

| Molecular Weight | 192.99 g/mol | [2][3][5] |

| CAS Number | 51149-08-7 | [2][3] |

| Melting Point | 142 °C (with decomposition) | [2][5][6] |

| InChI Key | FRCXPDWDMAYSCE-UHFFFAOYSA-N | [1][5] |

| Appearance | Off-white solid/powder | [1] |

Synthesis Methodology: A Validated Two-Stage Approach

The synthesis of this compound is most effectively achieved via a two-stage process, starting from the commercially available and inexpensive maleic hydrazide. This approach ensures high purity and yield of the intermediate and final product.

Stage 1: Synthesis of 3,6-Dichloropyridazine Intermediate

The foundational step is the conversion of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) to 3,6-dichloropyridazine. This is a classic chlorination reaction.

-

Causality: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. It reacts with the hydroxyl groups of the pyridazine-3,6-diol, replacing them with chlorine atoms. The reaction is typically driven to completion by heating, and using POCl₃ as both reagent and solvent ensures a high concentration of the active species.

Stage 2: Directed Carboxylation of 3,6-Dichloropyridazine

With the dichloropyridazine core synthesized, the next step is the introduction of the carboxylic acid group at the C4 position. This can be accomplished via a Friedel-Crafts acylation followed by an oxidation step.

-

Causality: The pyridazine ring is electron-deficient, making electrophilic substitution challenging. However, the presence of the chlorine atoms and the use of a powerful Lewis acid catalyst like AlCl₃ can facilitate the acylation. Dichloroacetyl chloride is chosen as the acylating agent to introduce a C₂ unit that can be readily hydrolyzed and oxidized to the carboxylic acid in a subsequent step. This method provides good regioselectivity for the C4 position.

Below is a detailed, step-by-step protocol for the complete synthesis.

Experimental Protocol

Stage 1: Synthesis of 3,6-Dichloropyridazine (CAS: 141-30-0)

-

Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol (125 g, 1.115 mol).[7]

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol) at room temperature.[7]

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight).[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and concentrate under high vacuum at 55-60°C to remove excess POCl₃.[7]

-

Quenching: Carefully and slowly pour the resulting thick mass into a beaker containing 2 L of crushed ice and a saturated sodium bicarbonate solution, stirring vigorously until the pH reaches ~8.[7] Caution: This step is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).[7]

-

Purification: Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine as a solid.[7]

Stage 2: Synthesis of this compound

-

Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Acylation: Cool the suspension to 0°C in an ice bath. Add dichloroacetyl chloride (1.1 equivalents) dropwise. Stir for 15 minutes.

-

Substrate Addition: Add the 3,6-dichloropyridazine (1.0 equivalent) synthesized in Stage 1 portion-wise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor reaction completion by TLC.

-

Hydrolysis & Oxidation: Upon completion, cool the reaction to 0°C and slowly quench with a 10% aqueous solution of sodium hydroxide (NaOH) until the intermediate hydrolyzes and the pH becomes strongly basic (pH > 12). Heat the mixture to 50°C for 2 hours to ensure complete conversion to the carboxylate salt.

-

Purification: Cool the mixture, separate the aqueous layer, and wash with DCM to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid (HCl). The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Synthesis Workflow Diagram

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its three distinct reactive sites. Understanding the reactivity of each site is crucial for designing subsequent transformations.

-

C3 and C6 Chlorine Atoms: These chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the pyridazine ring and the carboxylic acid group further activates these positions towards nucleophilic attack.[2] This allows for the selective introduction of various functional groups, such as amines, thiols, and alkoxides, which is a cornerstone of its use in combinatorial chemistry.

-

C4 Carboxylic Acid Group: The carboxylic acid provides a handle for a wide range of classical transformations. It can be converted to:

-

Acyl chlorides: Using reagents like thionyl chloride or oxalyl chloride, for subsequent amide or ester formation.[2]

-

Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions. Ester derivatives are often used to protect the carboxylic acid or to modulate solubility.[2]

-

Amides: Through coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC).

-

Computational studies have shown that the carboxylic acid group enhances the electron-withdrawing effects on the ring, lowering the LUMO energy and increasing its susceptibility to nucleophiles compared to its ester or amide derivatives.[2]

Reactivity Map

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmacologically active agents.[8] Its rigid core and multiple points for diversification make it an attractive scaffold for library synthesis in drug discovery campaigns.

-

Antimicrobial Agents: Derivatives of this compound have shown significant antibacterial and antifungal properties.[2] The ability to readily substitute the chlorine atoms allows for the exploration of structure-activity relationships (SAR) by introducing various amine and thiol-containing fragments to probe interactions with biological targets.

-

Oncology and Other Therapeutic Areas: The parent 3,6-dichloropyridazine scaffold is found in a variety of compounds investigated for anti-cancer and CNS activity.[9] This carboxylic acid derivative provides a direct route to introduce linking groups for attachment to other pharmacophores or for conjugation to delivery systems.

-

Agricultural Chemistry: Beyond pharmaceuticals, this compound and its precursors have been explored in the development of novel herbicides and pesticides.[2][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazards: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] For operations that may generate dust, a particle respirator (e.g., N95) is recommended.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage under an inert atmosphere at -10°C is recommended.[7]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its predictable reactivity and structural versatility. The robust two-stage synthesis from inexpensive starting materials makes it an economically viable building block for both academic research and industrial-scale drug development. A thorough understanding of its handling requirements and the distinct reactivity of its functional groups enables chemists to effectively and safely incorporate this powerful scaffold into the synthesis of novel and impactful molecules.

References

-

Safety Data Sheet - Angene Chemical. (2021-05-01). Retrieved from [Link]

-

This compound | C5H2Cl2N2O2 | CID 433804 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - Stenutz. (n.d.). Retrieved from [Link]

-

3 6 dichloropyridazine 4 carboxylic acid - Suzhou Yacoo Science Co., Ltd. (n.d.). Retrieved from [Link]

-

3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates - API Manufacturer-ZCPC. (2025-08-14). Retrieved from [Link]

-

Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. (n.d.). Retrieved from [Link]

-

This compound - Oakwood Chemical. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. benchchem.com [benchchem.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]

- 5. 3,6-二氯哒嗪-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 51149-08-7 [chemicalbook.com]

- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. 3 6 dichloropyridazine 4 carboxylic acid [yacooscience.com]

- 9. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]

3,6-Dichloropyridazine-4-carboxylic acid structure

An In-Depth Technical Guide to 3,6-Dichloropyridazine-4-carboxylic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 51149-08-7), a pivotal heterocyclic intermediate in modern medicinal chemistry and drug development. The document delineates its fundamental chemical and physical properties, established synthesis protocols, and key reactivity patterns. Furthermore, it explores its significant role as a versatile scaffold for the synthesis of diverse, biologically active compounds, including novel bromodomain inhibitors and agents with antimicrobial properties. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the experimental choices, characterization, and safe handling of this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a solid, heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms and a carboxylic acid group.[1] Its unique electronic and steric properties make it a valuable building block for creating complex molecular architectures.

The core structure consists of a six-membered aromatic ring containing two adjacent nitrogen atoms (a pyridazine), with chlorine atoms at positions 3 and 6, and a carboxylic acid at position 4.[1]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 51149-08-7 | [2][3][4] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][3][5] |

| Molecular Weight | 192.99 g/mol | [1][2][3][5] |

| Appearance | White to off-white powder or crystalline powder | [4][6] |

| Melting Point | 142 °C (with decomposition) | [1][4][7] |

| SMILES | OC(=O)c1cc(Cl)nnc1Cl | [3][5] |

| InChI Key | FRCXPDWDMAYSCE-UHFFFAOYSA-N | [2][3][5] |

| MDL Number | MFCD00011575 | [4][5][8] |

Synthesis and Manufacturing

The most widely documented and industrially relevant synthesis of this compound involves the oxidation of a methylpyridazine precursor.[1] The choice of this pathway is dictated by the availability of starting materials and the efficiency of the oxidative conversion.

Standard Oxidation Protocol

The primary route is the oxidation of 3,6-dichloro-4-methylpyridazine using a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇), in the presence of concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid serves as both a solvent and a catalyst, facilitating the oxidation of the methyl group to a carboxylic acid.[1]

Experimental Protocol: Oxidation of 3,6-dichloro-4-methylpyridazine

-

Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine in concentrated sulfuric acid, add potassium dichromate (K₂Cr₂O₇) portion-wise while maintaining the temperature at 40°C.

-

Reaction Execution: Stir the mixture vigorously for approximately 2 hours at 40°C. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice and extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically via recrystallization, to yield this compound.[1]

Causality Note: The use of a strong oxidizing agent like potassium dichromate is essential to overcome the relative stability of the methyl group attached to the electron-deficient pyridazine ring. The acidic medium protonates the ring nitrogens, further deactivating the ring towards electrophilic attack but enabling the desired side-chain oxidation.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. These techniques provide a molecular fingerprint, verifying the connectivity and chemical environment of the atoms.

Table 2: Key Spectroscopic Data

| Technique | Observation | Interpretation | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 8.28 (s, 1H), 9.72 (s, 1H) | The singlet at 8.28 ppm corresponds to the lone proton (H-5) on the pyridazine ring. The broad singlet at 9.72 ppm is characteristic of the acidic proton of the carboxylic acid group. | [1] |

| Infrared (IR) | ~1700 cm⁻¹ (strong), broad O-H stretch | The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. A broad O-H stretch, typical for carboxylic acids, is also observed. | [1] |

Self-Validation Insight: The simplicity of the ¹H NMR spectrum, showing only two singlets, is a powerful validation of the proposed structure. The absence of coupling confirms the isolated nature of the C-H proton on the ring. The IR data corroborates the presence of the carboxylic acid functional group, providing orthogonal confirmation of the structure.

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dominated by its three functional sites: the two chlorine atoms and the carboxylic acid group. This multi-functional nature allows for its elaboration into a wide array of more complex derivatives.

-

Carboxylic Acid Modifications: The carboxylic acid can be readily converted into esters, amides, or acid chlorides. For instance, reaction with thionyl chloride or oxalyl chloride provides the corresponding acid chloride, a highly reactive intermediate for forming amides and esters.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the electron-deficient pyridazine ring are susceptible to nucleophilic substitution by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse substituents at the 3- and 6-positions.

Expertise Insight: The regioselectivity of nucleophilic substitution can often be controlled by reaction conditions and the nature of the nucleophile. The chlorine at the 6-position is generally more reactive towards nucleophilic attack than the chlorine at the 3-position due to electronic effects from the adjacent nitrogen atoms.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its derivatives have demonstrated a range of promising pharmacological activities.

-

Antimicrobial Agents: Certain derivatives have shown significant antibacterial and antifungal properties, including activity against resistant bacterial strains.[1]

-

Anti-inflammatory Properties: The pyridazine core is a known pharmacophore in compounds with anti-inflammatory effects.[1][9]

-

Bromodomain Inhibitors: The scaffold has been crucial in the synthesis of inhibitors for bromodomains, such as BRD9, which are epigenetic targets being investigated for cancer therapy.[1]

-

Agrochemicals: The related compound Quinclorac, which shares a chlorinated heterocyclic acid structure, highlights the utility of this chemical class in agriculture.[4]

-

General Synthetic Utility: It has been employed in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles, which are versatile synthetic intermediates themselves.[4][5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [2][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6][10] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store in a freezer under -20°C for long-term stability. | [4][6][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [6][10] |

Trustworthiness Protocol: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[6][10] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[5][6]

Conclusion

This compound stands out as a versatile and valuable building block in synthetic organic and medicinal chemistry. Its well-defined synthesis, predictable reactivity at multiple sites, and proven utility in constructing pharmacologically active molecules ensure its continued importance in drug discovery and materials science. Understanding its core properties, reaction protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

This compound. (n.d.). Stenutz. Retrieved January 8, 2026, from [Link]

-

This compound | C5H2Cl2N2O2 | CID 433804. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 8, 2026, from [Link]

-

Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis. (2023, July 5). PubMed Central. Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H2Cl2N2O2 | CID 433804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | 51149-08-7 [chemicalbook.com]

- 5. 3,6-ジクロロピリダジン-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 3,6-二氯哒嗪-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [oakwoodchemical.com]

- 9. Pharmacological Activities and In-Silico Studies of Bioactive Compounds Identified in Organic Fractions of the Methanolic Extract of Citrullus Colocynthis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,6-Dichloropyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,6-dichloropyridazine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points, offering insights into the causality behind its observed characteristics and providing detailed, field-proven experimental protocols for their determination. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. All presented data is supported by authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of a Dichlorinated Pyridazine Core

This compound, with the CAS Number 51149-08-7, is a bifunctional molecule featuring a dichlorinated pyridazine ring and a carboxylic acid moiety.[1][2][3][4][5][6][7] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of a wide array of more complex molecules. Its derivatives have shown promise in various applications, including the development of novel pharmaceuticals.[2][5] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting the characteristics of its downstream products.

This guide will delve into the key physicochemical parameters of this compound, providing both established data and the methodologies to verify or determine these properties in a laboratory setting.

Core Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are critical for a range of applications from reaction setup to analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3][4][6][7] |

| Molecular Weight | 192.99 g/mol | [1][3][6][7] |

| CAS Number | 51149-08-7 | [1][3][4][6][7] |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | 137-140 °C[1], 142 °C (decomposes)[2][5] | [1][2][5] |

| pKa (Predicted) | 0.59 ± 0.32 | [1][8] |

| Boiling Point (Predicted) | 424.8 ± 40.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.718 ± 0.06 g/cm³ | [1] |

Structural and Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the proton on the pyridazine ring and a broad singlet for the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the pyridazine ring, as well as the carboxylic acid group.

While specific spectral data is not ubiquitously available in public databases, a general protocol for acquiring NMR spectra is provided in the experimental section.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-Cl stretches.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups, such as the carboxylic acid moiety or chlorine atoms.

Solubility and Acidity

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. However, based on its structure, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, and sparingly soluble in nonpolar solvents. A detailed experimental protocol for determining solubility is provided in the subsequent section.

Acidity (pKa)

The acidity of the carboxylic acid group is a crucial parameter, influencing its reactivity and its behavior in biological systems. A predicted pKa value of 0.59 ± 0.32 suggests that it is a relatively strong acid.[1][8] This is likely due to the electron-withdrawing inductive effect of the two chlorine atoms and the nitrogen atoms in the pyridazine ring, which stabilize the carboxylate anion. An experimental determination of the pKa is recommended for precise applications and a standard protocol is outlined below.

Stability and Reactivity

This compound is generally stable under normal laboratory conditions. However, it is important to be aware of its potential reactivity:

-

Thermal Decomposition: The compound is reported to decompose at its melting point of 142 °C.[2][5]

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride.

-

Reactivity of the Dichloropyridazine Ring: The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Logical Workflow for Melting Point Determination

Caption: A decision-making flowchart for selecting an appropriate NMR solvent.

Method: KBr Pellet

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the KBr and mix thoroughly by grinding.

-

Transfer the mixture to the pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the FTIR spectrometer for analysis.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Materials:

-

This compound (accurately weighed)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

pH meter with a glass electrode, calibrated with standard buffers

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a known amount of this compound in a known volume of deionized water. A co-solvent like methanol may be used if solubility is low, but this will affect the pKa value. [10]2. Place the solution on the stir plate and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. [11]6. Continue the titration until the pH has risen significantly and leveled off.

-

Plot a titration curve (pH vs. volume of NaOH added).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the curve can be plotted to accurately determine the equivalence point.

Workflow for pKa Determination via Potentiometric Titration

Caption: A streamlined workflow for determining pKa using potentiometric titration.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals is of utmost importance.

-

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, grounded in established scientific data and principles. By understanding its molecular structure, spectroscopic signatures, solubility, acidity, and reactivity, researchers can better leverage this versatile building block in their synthetic endeavors. The inclusion of detailed experimental protocols serves as a practical resource for the validation and determination of these critical parameters, fostering a culture of precision and reproducibility in the laboratory.

References

-

NMR Sample Preparation Guide. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Reading, School of Chemistry, Food and Pharmacy. NMR Sample Preparation. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Pharmaffiliates. This compound. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

University of Cambridge. How to make an NMR sample. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 2013. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Studylib. experiment (1) determination of melting points. [Link]

-

University of Toronto. Melting point determination. [Link]

-

Stenutz. This compound. [Link]

-

SpectraBase. 3,6-Dichloropyridazine - Optional[13C NMR] - Spectrum. [Link]

-

Aribo Biotechnology. 51149-08-7 | this compound. [Link]

- Tian-shan Wang and Yan-yan Niu. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Chemical and Pharmaceutical Research, 2021.

-

PubChem. 3,6-Dichloropyridazine. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 2017. [Link]

-

Pharmaffiliates. CAS No : 51149-08-7 | Product Name : this compound. [Link]

-

Semantic Scholar. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

Sources

- 1. This compound CAS#: 51149-08-7 [amp.chemicalbook.com]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. 51149-08-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound [stenutz.eu]

- 5. This compound | 51149-08-7 [chemicalbook.com]

- 6. CAS 51149-08-7 | this compound - Synblock [synblock.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound CAS#: 51149-08-7 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Solubility of 3,6-Dichloropyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a compound's physicochemical properties is paramount to its successful application in research and development. Among these properties, solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. This guide is dedicated to a thorough exploration of the solubility of 3,6-Dichloropyridazine-4-carboxylic acid, a compound of interest in medicinal chemistry and organic synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this guide will provide a robust framework for understanding and predicting its solubility based on its structural attributes and the fundamental principles of physical chemistry.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂N₂O₂.[1][2] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[3] The interplay between the electron-withdrawing chlorine atoms, the acidic carboxylic acid moiety, and the polar pyridazine core bestows upon it a unique chemical personality that dictates its behavior in various solvent systems.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for any discussion of its solubility. The following table summarizes key physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 192.99 g/mol | |

| Melting Point | 142 °C (decomposes) | |

| Appearance | White to off-white solid | |

| Predicted pKa | 0.59 ± 0.32 | |

| Predicted Boiling Point | 424.8 ± 40.0 °C |

The presence of a carboxylic acid group suggests that the compound is acidic. The predicted pKa value indicates it is a relatively strong organic acid. This acidity will have a profound impact on its aqueous solubility, which is expected to be significantly pH-dependent.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by the principle of "like dissolves like," as well as specific intermolecular interactions.

The Role of the Carboxylic Acid Group

The carboxylic acid functional group is the primary driver of the compound's polarity and its potential for hydrogen bonding. Carboxylic acids can act as both hydrogen bond donors (via the hydroxyl proton) and acceptors (via the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents like water and alcohols.[4]

The solubility of carboxylic acids in water is a function of the equilibrium between the solid-state lattice energy and the solvation energy of the molecules in the solvent. For this compound, the ability to form hydrogen bonds with water is expected to enhance its aqueous solubility.[4]

pH-Dependent Aqueous Solubility

The acidity of the carboxylic acid group is a critical factor in its aqueous solubility. In aqueous solutions, the carboxylic acid can deprotonate to form a carboxylate anion.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The solubility of the ionized carboxylate form is generally much higher than that of the neutral carboxylic acid due to the strong ion-dipole interactions between the charged carboxylate and water molecules.[5] Therefore, the aqueous solubility of this compound is expected to increase significantly as the pH of the solution rises above its pKa.

The Influence of the Dichloropyridazine Ring

The pyridazine ring itself is a polar heterocycle due to the presence of two nitrogen atoms. Pyridazine is known to be soluble in water and many organic solvents.[6] However, the two chlorine substituents on the pyridazine ring of the target molecule are electron-withdrawing and increase the molecule's lipophilicity. This will likely enhance its solubility in non-polar organic solvents while potentially reducing its aqueous solubility compared to an unsubstituted pyridazine carboxylic acid. The overall solubility in a given solvent will be a balance between the hydrophilic character of the carboxylic acid and the more lipophilic nature of the dichlorinated ring.

Solvent Polarity and Hydrogen Bonding Capability

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the carboxylic acid group, this compound is expected to have some solubility in these solvents through hydrogen bonding. As mentioned, aqueous solubility will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors. The observation of a ¹H NMR spectrum in DMSO-d₆ suggests that the compound is soluble in Dimethyl Sulfoxide (DMSO).[7] DMSO is a powerful solvent for a wide range of organic compounds, including many active pharmaceutical ingredients.[8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the carboxylic acid and the pyridazine ring suggests that the solubility in non-polar solvents will be limited.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Predicted Solubility Profile: A Qualitative Summary

Based on the chemical structure and the principles discussed, the following qualitative solubility profile for this compound can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Water (acidic pH) | Low to Moderate | The neutral carboxylic acid has limited solubility. |

| Water (neutral to basic pH) | High | Deprotonation to the highly soluble carboxylate anion. |

| Alcohols (Methanol, Ethanol) | Moderate to High | Hydrogen bonding with the carboxylic acid group. |

| DMSO, DMF | High | Strong polar aprotic solvents capable of solvating the molecule effectively. |

| Acetone | Moderate | A polar aprotic solvent, but generally a weaker solvent than DMSO or DMF. |

| Chlorinated Solvents (DCM) | Low to Moderate | The dichloropyridazine moiety may provide some affinity. |

| Ethers (Diethyl ether) | Low | The high polarity of the carboxylic acid will limit solubility. |

| Hydrocarbons (Hexane) | Very Low / Insoluble | Mismatch in polarity between the solute and solvent. |

Conclusion and Future Directions

References

-

Pyridazine - Solubility of Things. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

51149-08-7 | this compound. (n.d.). Aribo Biotechnology. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. CAS 51149-08-7 | this compound - Synblock [synblock.com]

- 3. This compound | 51149-08-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

3,6-Dichloropyridazine-4-carboxylic acid safety data sheet

An In-depth Technical Guide to the Safe Handling of 3,6-Dichloropyridazine-4-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a pyridazine core substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile synthon for creating novel bioactive molecules, including those with antimicrobial properties.[3] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, field-proven perspective on risk assessment, hazard mitigation, and emergency preparedness. Our objective is to empower laboratory personnel with the knowledge to handle this chemical not just safely, but with scientific foresight, ensuring both personal safety and the integrity of their research.

Section 1: Chemical and Physical Identity

A foundational aspect of laboratory safety is a comprehensive understanding of the material's identity and physical properties. This information is the cornerstone of a preliminary risk assessment, influencing everything from storage conditions to the selection of appropriate personal protective equipment (PPE). For instance, knowing that this compound is a solid helps in anticipating the primary exposure risk—inhalation of dust during weighing and transfer operations.

| Identifier | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 51149-08-7 | [5][6] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 192.99 g/mol | [4][5] |

| Synonyms | 3,6-Dichloro-4-pyridazinecarboxylic acid | [6] |

| Physical Property | Value | Source |

| Appearance | Off-white solid | [5] |

| Melting Point | 142 °C (with decomposition) | [1][2] |

| Purity | Typically ≥98% | [1] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that demand careful consideration. The primary risks are associated with acute toxicity and irritation.[5]

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5] |

| Hazard Classes | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2) Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory System) |

Expertise Insight: Deconstructing the Hazards The hazards presented by this molecule are a direct consequence of its chemical structure. The carboxylic acid group imparts acidity, which contributes to its irritant properties. The chlorinated pyridazine core, while essential for its synthetic utility, means that thermal decomposition can release toxic and corrosive gases like hydrogen chloride and nitrogen oxides.[5][7] Therefore, risk assessment must extend beyond simple contact hazards to include potential reactions and decomposition products.

The following diagram outlines a logical workflow for conducting an initial risk assessment before handling this compound.

Caption: Logical workflow for initial risk assessment.

Section 3: The Hierarchy of Controls: Safe Handling and Engineering Practices

Effective safety management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for mitigating risk.

Caption: Hierarchy of Controls for risk mitigation.

-

Elimination/Substitution : In targeted research, eliminating or substituting a required building block like this is often not feasible.

-

Engineering Controls : This is the primary and most critical line of defense. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[7] This is non-negotiable.

-

Causality: The compound is a known respiratory irritant (H335).[5] A fume hood provides constant airflow to capture and exhaust dust and vapors, preventing them from entering the operator's breathing zone. It is the only reliable method to control this hazard at the source.

-

-

Administrative Controls : These are the procedures and practices that reinforce safety.

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. It does not eliminate the hazard, but it protects against exposure when other controls fail.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (inspect before use). | Protects against skin irritation (H315). Proper removal technique is crucial to avoid contaminating skin.[8] |

| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against serious eye irritation (H319) from splashes or airborne dust.[7] |

| Body Protection | A full-length laboratory coat, closed-toed shoes. | Prevents contact with clothing and skin. A chemically resistant apron may be required for larger quantities. |

| Respiratory | NIOSH/MSHA-approved N95 respirator. | Required if working outside a fume hood (not recommended) or during spill cleanup where dust may be generated.[1][7] |

Section 4: Standard Operating Procedures for Use and Storage

Protocol 1: Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and exposure.

-

Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place an analytical balance, weigh paper/boat, spatula, beaker, and the chosen solvent inside the fume hood.

-

Tare: Place the weigh paper on the balance and tare it.

-

Transfer: Slowly open the reagent bottle. Use a clean spatula to carefully transfer the desired amount of the off-white solid to the weigh paper. Avoid any sudden movements that could create dust. Close the reagent bottle immediately.

-

Dissolution: Carefully transfer the weighed solid into the beaker. Use the target solvent to rinse the weigh paper into the beaker to ensure a complete quantitative transfer. Add the remaining solvent and stir until dissolved.

-

Cleanup: Dispose of the used weigh paper and any contaminated items in a designated solid hazardous waste container inside the fume hood.

-

Decontamination: Wipe down the spatula and the balance surface with a damp cloth before removing them from the fume hood.

Storage and Incompatibility

Proper storage is a critical, proactive safety measure.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Causality: Segregation from incompatible materials is vital to prevent uncontrolled and potentially violent reactions. The acidic nature of the compound makes it reactive with bases, while its organic structure makes it susceptible to strong oxidizing agents.[5][10]

| Incompatible Materials | Potential Hazard |

| Strong Oxidizing Agents | May cause fire or explosion. |

| Strong Bases | Exothermic neutralization reaction. |

| Strong Acids | May cause decomposition. |

Section 5: Emergency Response and First Aid

Preparation is key to managing emergencies effectively. All laboratory personnel must know the location of safety showers, eyewash stations, and spill kits.

Spill Response Protocol (for small laboratory spills <5g)

-

Evacuate & Alert: Alert personnel in the immediate area. Evacuate if the spill is large or you feel unwell.

-

Isolate: Restrict access to the spill area.

-

Protect: Don appropriate PPE, including an N95 respirator, gloves, and goggles.

-

Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Collect: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid creating dust.

-

Decontaminate: Wipe the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[5]

Caption: Emergency response workflow for personal exposure.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a physician if symptoms occur.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][9] |

| Eye Contact | Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[5][9] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][9] |

Section 6: Toxicological and Ecological Profile

Toxicological Summary The primary toxicological concerns are acute. No chronic exposure data or carcinogenicity information is readily available.[5] This lack of data reinforces the need for the precautionary principle—all exposures should be minimized. The known effects are:

-

Acute Oral Toxicity: Harmful if swallowed.[5]

-

Irritation: Causes irritation to the skin, eyes, and respiratory system.[5]

Ecological Information and Disposal Current data suggests the compound is not classified as hazardous to the environment and is not expected to persist in wastewater treatment plants.[5] However, this does not mean it can be disposed of in regular waste streams.

-

Expertise Insight: As a chlorinated heterocyclic compound, it should always be treated as hazardous waste. The potential for the formation of harmful organochlorine byproducts in the environment necessitates responsible disposal.

-

Disposal Protocol: All waste, including empty containers and contaminated materials, must be disposed of through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable tool for chemical innovation, but its safe use is paramount. A safety-conscious culture, built on a foundation of understanding the "why" behind procedures, is the most robust defense against laboratory accidents. By integrating engineering controls, meticulous work practices, and appropriate PPE, researchers can confidently and safely harness the synthetic potential of this compound. This guide serves as a dynamic resource; always cross-reference it with the most current Safety Data Sheet from your supplier and your institution's specific safety protocols.

References

-

Title: 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 Source: PubChem - NIH URL: [Link]

-

Title: this compound | C5H2Cl2N2O2 | CID 433804 Source: PubChem - NIH URL: [Link]

-

Title: Safety Data Sheet - this compound Source: Angene Chemical URL: [Link]

-

Title: this compound Source: Oakwood Chemical URL: [Link]

-

Title: this compound Source: Stenutz URL: [Link]

Sources

- 1. 3,6-ジクロロピリダジン-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 51149-08-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H2Cl2N2O2 | CID 433804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CAS 51149-08-7 | this compound - Synblock [synblock.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. staging.keyorganics.net [staging.keyorganics.net]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3,6-Dichloropyridazine-4-carboxylic acid (C₅H₂Cl₂N₂O₂, MW: 192.99 g/mol ), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] For researchers and drug development professionals, accurate structural confirmation is paramount. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization workflow, emphasizing not just the data itself, but the rationale behind its acquisition and interpretation.

Molecular Structure and Analytical Overview

This compound is a solid compound with a melting point of 142 °C, at which it begins to decompose.[1][3] Its structure consists of a pyridazine ring substituted with two chlorine atoms and a carboxylic acid group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The primary objective of this guide is to provide a self-validating framework for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is deceptively simple, revealing two key singlets that are highly diagnostic.

Experimental Data Summary

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| H-5 (aromatic) | ~8.28 | Singlet (s) | DMSO-d₆ |

| -COOH (acidic) | ~9.72 | Singlet (s, broad) | DMSO-d₆ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

Interpretation and Causality:

The molecule possesses only two protons. The proton at position 5 (H-5) on the pyridazine ring has no adjacent protons, resulting in its appearance as a sharp singlet. Its chemical shift at ~8.28 ppm is characteristic of a proton on an electron-deficient aromatic ring, deshielded by the electronegative nitrogen and chlorine atoms.

The carboxylic acid proton (-COOH) appears as a broad singlet around ~9.72 ppm. This significant downfield shift is typical for acidic protons. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[4]

Expertise in Action: The Choice of Solvent

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is a deliberate and critical choice.[5]

-

Solubility : DMSO is an excellent solvent for a wide range of organic compounds, including polar molecules like carboxylic acids.[3]

-

Hydrogen Bond Acceptance : DMSO is a strong hydrogen bond acceptor. This property helps to solubilize the carboxylic acid and slows down the proton exchange rate of the -COOH group, often allowing this otherwise elusive proton to be observed clearly in the spectrum.[6] In contrast, solvents like D₂O would lead to rapid H/D exchange, causing the carboxylic acid proton signal to disappear entirely.[4]

-

Chemical Shift Window : The residual proton signal for DMSO-d₅ appears as a quintet at ~2.50 ppm, a region that does not interfere with the signals from our analyte.[5]

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization : Gently vortex or invert the tube until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition Parameters : For a standard 400 MHz spectrometer, typical acquisition parameters are a 45° pulse width, an acquisition time of 4 seconds, and no additional relaxation delay.[7] Collect 16 scans for a good signal-to-noise ratio.

-

Processing : Apply a Fourier transform to the Free Induction Decay (FID) data. Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

Workflow for NMR Analysis

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected. While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on established ranges for similar functional groups.[8][9]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| -C OOH | 165 - 180 | Typical range for carboxylic acid carbons.[9] |

| C -3 | 145 - 160 | Aromatic carbon attached to both nitrogen and chlorine (highly deshielded). |

| C -6 | 145 - 160 | Aromatic carbon attached to both nitrogen and chlorine (highly deshielded). |

| C -4 | 125 - 140 | Aromatic carbon attached to the carboxylic acid group. |

| C -5 | 120 - 135 | Aromatic carbon attached to a hydrogen (least deshielded aromatic carbon). |

Table 2: Predicted ¹³C NMR Chemical Shifts. These are estimated values and should be confirmed by experimental data.

Protocol for ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly.

-

Instrument Setup : Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquisition Parameters : ¹³C NMR is inherently less sensitive than ¹H NMR. A greater number of scans (e.g., 1024 or more) is typically required. Use a 30° pulse, a 4-second acquisition time, and proton decoupling.[7]

-

Processing : Process the data similarly to the ¹H spectrum, and reference the spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations associated with the carboxylic acid moiety.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1400 - 1600 | C=C / C=N stretch (Aromatic Ring) | Medium |

| 1210 - 1320 | C-O stretch | Medium |

| 600 - 800 | C-Cl stretch | Medium-Strong |

Table 3: Key Infrared Absorptions for Functional Group Identification.

Interpretation:

The most prominent feature is the very broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. Superimposed on this will be C-H stretches. The intense, sharp peak around 1700 cm⁻¹ is unequivocally due to the carbonyl (C=O) stretch of the carboxylic acid. The presence of both of these features provides strong evidence for the carboxylic acid group. Additional peaks in the fingerprint region (below 1600 cm⁻¹) correspond to the pyridazine ring and C-Cl bond vibrations.

Protocol for ATR-FTIR Data Acquisition (Recommended Method)

Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its speed and simplicity, requiring minimal sample preparation.[8]

-

Background Scan : Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal.

-

Sample Application : Place a small amount (a few milligrams) of the solid powder onto the center of the ATR crystal.

-

Apply Pressure : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[2]

-

Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning : After analysis, retract the pressure arm, and wipe the sample off the crystal with a soft tissue, cleaning with a suitable solvent (e.g., isopropanol) if necessary.

Workflow for ATR-FTIR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

Predicted ESI-MS Data

Due to the acidic nature of the carboxylic acid group, ESI in negative ion mode (ESI-) is expected to be highly efficient, generating a deprotonated molecular ion [M-H]⁻.

-

Molecular Formula : C₅H₂Cl₂N₂O₂

-

Exact Mass : 191.95 Da

-

Expected [M-H]⁻ Ion (m/z) : The molecule contains two chlorine atoms, which have two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic isotopic cluster for any chlorine-containing ion.

-

[C₅HCl₂N₂O₂]⁻ :

-

m/z 190.9 (containing two ³⁵Cl atoms) - Highest abundance

-

m/z 192.9 (containing one ³⁵Cl and one ³⁷Cl) - ~66% of the 190.9 peak

-

m/z 194.9 (containing two ³⁷Cl atoms) - ~10% of the 190.9 peak

-

-

Predicted Fragmentation Pattern:

Tandem MS (MS/MS) of the m/z 191 ion would likely show fragmentation through pathways such as:

-

Loss of CO₂ (-44 Da) : Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment around m/z 147.

-

Loss of HCl (-36 Da) : Elimination of hydrogen chloride could also occur.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. A 50:50 mixture of acetonitrile and water is often a good starting point.

-

Instrument Mode : Set the mass spectrometer to operate in negative ion mode (ESI-).

-

Infusion : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).[9]

-

Parameter Optimization : Optimize source parameters such as capillary voltage and source temperature to achieve a stable and strong signal for the ion of interest.

-

Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500). If fragmentation information is desired, perform an MS/MS experiment by selecting the [M-H]⁻ isotopic cluster as the precursor ion.

Integrated Spectroscopic Analysis: A Holistic Confirmation

The true power of spectroscopic analysis lies in the combination of these techniques. The holistic view provides an unambiguous structural confirmation:

-

Mass Spectrometry confirms the molecular weight (192.99 g/mol ) and elemental composition (presence of two chlorine atoms) via the isotopic pattern.

-

IR Spectroscopy unequivocally identifies the presence of a carboxylic acid functional group (C=O and broad O-H stretches).

-

¹H NMR confirms the two distinct proton environments: one on the electron-poor aromatic ring and the other being the acidic proton of the carboxylic acid.

-

¹³C NMR confirms the presence of five unique carbon atoms, consistent with the proposed molecular skeleton, including the carbonyl carbon of the acid and the four distinct carbons of the substituted pyridazine ring.

Together, these pieces of data leave no ambiguity as to the structure and identity of this compound, providing researchers with the confidence needed for subsequent applications.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. Retrieved from [Link]

-

University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Advanced Practical Organic NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

-

ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. Retrieved from [Link]

-

Troganis, A., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 21(34), 18786-18797. Retrieved from [Link]

Sources

- 1. This compound 98 51149-08-7 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 51149-08-7 [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]